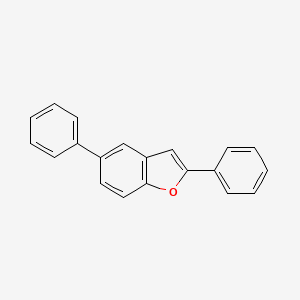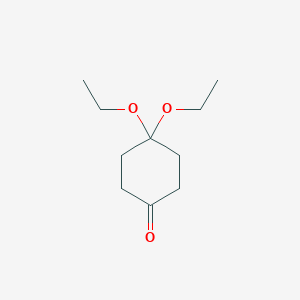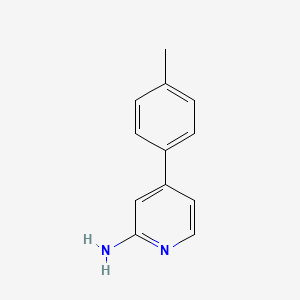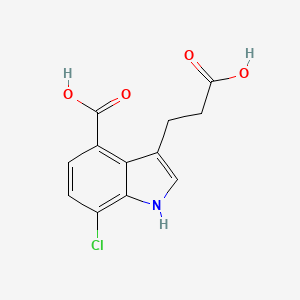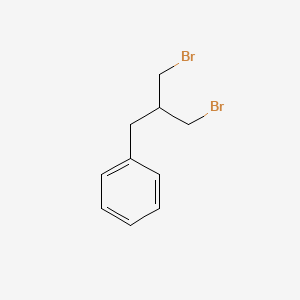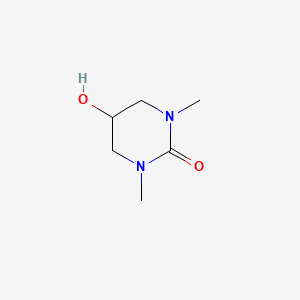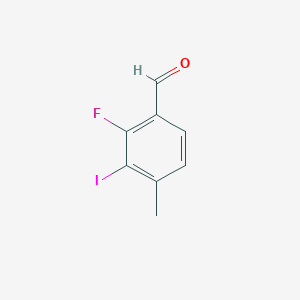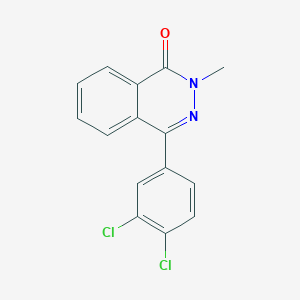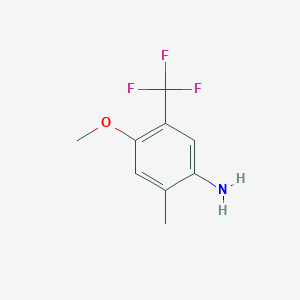
4-methoxy-2-methyl-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H12F3NO It is a derivative of benzenamine, featuring a methoxy group, a methyl group, and a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-2-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or trifluoromethyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature.
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted benzenamine derivatives.
Applications De Recherche Scientifique
4-methoxy-2-methyl-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-methoxy-2-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methoxy-2-methyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzenamine, 4-methoxy-3,5-bis(trifluoromethyl)-: Contains two trifluoromethyl groups, leading to increased lipophilicity and potentially different reactivity.
Benzenamine, 5-methoxy-2-methyl-4-(trifluoromethyl)-: Similar structure but with different substitution pattern, affecting its chemical behavior.
Uniqueness
4-methoxy-2-methyl-5-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
4-methoxy-2-methyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-5-3-8(14-2)6(4-7(5)13)9(10,11)12/h3-4H,13H2,1-2H3 |
Clé InChI |
FRUAEMKBWUYWTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)C(F)(F)F)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B8720298.png)
![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)
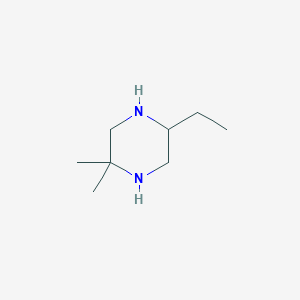
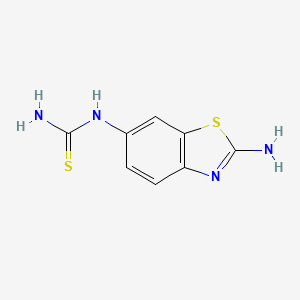
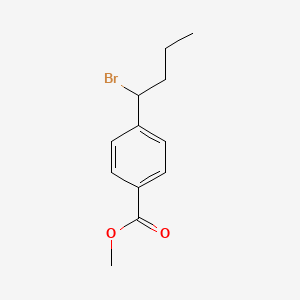
![2-(Trifluoromethyl)-4-[(3,3,3-trifluoropropyl)amino]benzonitrile](/img/structure/B8720345.png)
